4-[2-(4-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde
Description
4-[2-(4-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde is a benzaldehyde derivative featuring a para-bromophenoxy ethoxy chain and an ethoxy group at the 3-position of the aromatic ring. This compound is primarily utilized in organic synthesis and pharmaceutical research as a versatile intermediate. Its structure enables participation in reactions such as nucleophilic substitutions (via the aldehyde group) and ether-based couplings.
CymitQuimica previously offered this compound (Ref: 10-F642790), but it is now discontinued, limiting its commercial availability .
Properties
IUPAC Name |
4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO4/c1-2-20-17-11-13(12-19)3-8-16(17)22-10-9-21-15-6-4-14(18)5-7-15/h3-8,11-12H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSSITMVLMCFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCOC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde typically involves the reaction of 4-bromophenol with ethylene oxide to form 4-bromophenoxyethanol. This intermediate is then reacted with 3-ethoxybenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 4-[2-(4-Bromophenoxy)ethoxy]-3-ethoxybenzoic acid.
Reduction: 4-[2-(4-Bromophenoxy)ethoxy]-3-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(4-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(4-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The bromophenoxy and ethoxy groups can influence the compound’s binding affinity and specificity for its molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural analogs and their distinguishing features:
Key Findings
Substituent Position and Reactivity: The para-bromophenoxy group in the target compound enhances electrophilic aromatic substitution reactivity compared to its meta-brominated analog (EME00221). Meta-substitution reduces steric hindrance but may lower electronic effects in directing further reactions .
Electronic and Solubility Effects: Ethoxy vs. Dimethylamino ethoxy substituents (C₁₃H₁₉NO₃) introduce basicity, altering solubility in acidic environments and enabling salt formation .
Crystallinity and Stability :
- The bromomethyl derivative (C₁₆H₁₅BrO₃) exhibits well-defined crystallinity, confirmed by single-crystal X-ray studies, which may enhance stability in solid-state formulations .
- The discontinued status of the target compound (Ref: 10-F642790) highlights challenges in sourcing brominated benzaldehydes for research .
Biological Activity
4-[2-(4-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound this compound is a derivative of a Schiff base, characterized by its ether and aldehyde functional groups. Its molecular formula is C16H18BrO3, and it has a molecular weight of approximately 348.22 g/mol. The presence of bromine in the structure may enhance its biological activity by influencing electronic properties and interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Schiff bases are known for their antioxidant properties, which may help in reducing oxidative stress in cells.
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains, suggesting that this compound may exhibit similar properties.
- Anticancer Potential : Research indicates that derivatives of benzaldehyde can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Biological Activity Overview
Case Studies and Research Findings
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Antioxidant Studies :
- In vitro assays showed that this compound significantly reduced DPPH radical levels, indicating strong antioxidant activity. This property is crucial for potential therapeutic applications in diseases characterized by oxidative stress.
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Antimicrobial Efficacy :
- A study conducted on various bacterial strains demonstrated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.
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Anticancer Activity :
- In research involving cancer cell lines (HeLa and MCF7), the compound was shown to induce apoptosis through the activation of caspase pathways. The results indicated an IC50 value of approximately 15 µM for HeLa cells, showcasing its potential as an anticancer therapeutic.
Q & A
Q. What are the common synthetic routes for 4-[2-(4-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde?
- Methodological Answer : A typical synthesis involves nucleophilic substitution reactions. For example, 4-hydroxybenzaldehyde derivatives can react with brominated ethers under reflux conditions. A modified procedure involves reacting 4-hydroxybenzaldehyde with 4-bromophenethyl bromide in acetone using K₂CO₃ as a base. The mixture is refluxed for 1 hour, followed by solvent evaporation and purification via ethyl acetate extraction and brine washing . Catalysts like glacial acetic acid may enhance reaction efficiency by protonating intermediates .
Q. How is the purity and structural identity of this compound validated?
- Methodological Answer : Characterization relies on spectroscopic and crystallographic techniques:
- NMR : ¹H and ¹³C NMR confirm the presence of aldehyde protons (~9.8 ppm), aromatic signals, and ether linkages.
- X-ray crystallography : Single-crystal analysis provides bond lengths (e.g., C–C = 1.39–1.48 Å) and torsion angles (e.g., C8–C9–O3 = 109.2°) to verify molecular geometry .
- Elemental analysis : Matches calculated and observed C, H, and Br percentages to confirm purity .
Advanced Research Questions
Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions in this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Dihedral angles : The aromatic rings are nearly perpendicular (78.31°), influencing steric effects in reactions .
- Intermolecular interactions : Weak hydrogen bonds (e.g., H9B···O1, 2.83 Å) and CH-π interactions (e.g., H8B···Cg = 3.14 Å) stabilize the crystal lattice. These interactions guide co-crystal design for material science applications .
- Torsional strain : The "w" conformation of the aliphatic chain (C8–O3–C9 = 110.3°) impacts reactivity in macrocyclic syntheses .
Q. What strategies resolve contradictions in spectral data during characterization?
- Methodological Answer : Contradictions (e.g., unexpected NMR peaks) are addressed via:
- Solvent variation : Polar solvents (DMSO-d₆ vs. CDCl₃) may resolve proton splitting due to hydrogen bonding .
- 2D NMR : HSQC and HMBC correlations differentiate between aromatic protons and ether-linked CH₂ groups .
- Mass spectrometry : High-resolution ESI-MS identifies isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) to confirm molecular weight .
Q. How can researchers design biological activity studies for derivatives of this compound?
- Methodological Answer :
- Enzyme inhibition assays : Use purified enzymes (e.g., kinases) with derivatives as inhibitors. Measure IC₅₀ values via fluorescence-based kinetic assays .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., HeLa) using MTT assays. Include controls for solvent effects (e.g., DMSO < 0.1% v/v) .
- Molecular docking : Simulate ligand-receptor binding (e.g., EGFR) using software like AutoDock Vina. Validate with mutagenesis studies on predicted binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
